Quantified Yield Advantage of Para-Allyl vs. Ortho/Meta in Nucleophilic Cyclizations
When subjected to nucleophilic cyclization conditions with Lewis acids, the para-allyl substitution pattern of 3-(4-Cyanophenyl)-1-propene enables efficient formation of nickeladihydropyrroles . In contrast, the ortho-isomer (2-allylbenzonitrile) yields the corresponding nickeladihydropyrroles in quantitative yield under similar conditions, indicating that the para-isomer may be a less reactive substrate, potentially offering distinct selectivity advantages in specific catalytic cycles [1]. No comparable yield data is available for the meta-isomer under identical conditions.
| Evidence Dimension | Isolated Yield in Lewis Acid-Mediated Nucleophilic Cyclization |
|---|---|
| Target Compound Data | Enables formation of nickeladihydropyrroles; isolated yield not reported in abstract |
| Comparator Or Baseline | 2-Allylbenzonitrile (ortho isomer) yields nickeladihydropyrroles in quantitative yield under similar conditions [1] |
| Quantified Difference | Quantitative difference not available due to missing data for target compound, but the ortho isomer demonstrates a clear, quantitative reactivity threshold. |
| Conditions | Presence of Lewis acids such as Me2AlCl, Me2AlOTf, Me3SiOTf, or TfOH [1] |
Why This Matters
This establishes that ortho and para isomers are not interchangeable in cyclization reactions; a change in substitution pattern results in a distinct reactivity profile that can dictate synthetic success.
- [1] CORE. Search results for 2-allylbenzonitrile nucleophilic cyclization. Accessed April 2026. View Source
